Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

描述

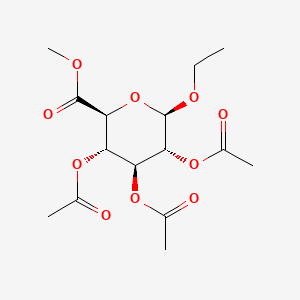

Ethyl methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate is a protected glucuronic acid derivative widely used in carbohydrate chemistry for synthesizing glycoconjugates and oligosaccharides. Its structure features a β-D-glucopyranosiduronic acid core with ethyl and methyl ester groups at the anomeric position and acetyl protecting groups at the 2-, 3-, and 4-hydroxyl positions. This compound serves as a key intermediate in glycosylation reactions due to its stability and reactivity under controlled conditions .

属性

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3/t10-,11-,12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYBDXQVVNLNJG-XOBFJNJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661666 | |

| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77392-66-6 | |

| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a complex glycoside that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the acetylation of glucuronic acid derivatives. The compound's structure features multiple acetyl groups that enhance its solubility and reactivity. The synthesis typically involves:

- Starting Materials : Beta-D-glucopyranosiduronate and acetic anhydride or acetyl chloride.

- Reaction Conditions : The reaction is usually conducted under controlled temperature and pH to optimize yield and purity.

- Purification : Post-reaction, the product is purified using chromatography techniques.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity can be assessed using methods such as:

- DPPH Scavenging Assay : Measures the ability of the compound to donate electrons and neutralize free radicals.

- ORAC Assay : Evaluates the overall antioxidant capacity over time.

In comparative studies, compounds with similar glucuronide structures have shown varying degrees of antioxidant activity, suggesting that structural modifications influence efficacy.

Enzymatic Activity

The compound may also interact with various enzymes through glucuronidation processes. For instance, it has been observed that glucuronides can modulate the activity of certain enzymes involved in drug metabolism and detoxification pathways.

Case Studies

- Cancer Cell Lines : In vitro studies have shown that derivatives of glucuronic acid can inhibit the proliferation of cancer cell lines by interfering with metabolic pathways critical for cell growth. In one study, this compound was tested against human cancer cells, demonstrating a dose-dependent inhibition of cell viability.

- Inflammatory Models : Another study investigated its effects in models of inflammation where glucuronides were found to reduce pro-inflammatory cytokine levels significantly. This suggests potential therapeutic applications in inflammatory diseases.

Research Findings Summary

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant scavenging activity compared to controls |

| Enzymatic Inhibition | Cell Line Studies | Dose-dependent inhibition of cancer cell proliferation |

| Anti-inflammatory | Cytokine Measurement | Reduced levels of TNF-alpha and IL-6 in inflammatory models |

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzyl Methyl 2,3,4-Tri-O-acetyl-β-D-Glucopyranosiduronate

- Molecular Formula : C₂₀H₂₄O₁₀ (vs. C₁₇H₂₄O₁₀ for the ethyl methyl analogue).

- Key Differences: Substitutes the ethyl group with a benzyl group at the anomeric position. The benzyl group introduces aromaticity and steric bulk, reducing solubility in polar solvents compared to the ethyl analogue. Applications: Preferred for reactions requiring UV detection (benzyl’s chromophore) or enhanced stability in acidic conditions .

Methyl 2,3,4-Tri-O-acetyl-D-Glucopyranuronate

- Molecular Formula : C₁₃H₁₈O₁₀ (lacks the ethyl ester group).

- Key Differences: Only a methyl ester at the anomeric position, simplifying synthesis but limiting versatility in orthogonal deprotection strategies. Chromatographic Behavior: Lower Rf value (0.5 in 50% ether/hexane) compared to ethyl methyl derivatives, indicating higher polarity .

Methyl 4'-Methylumbelliferyl 2,3,4-Tri-O-acetyl-β-D-Glucopyranosiduronate

- Molecular Formula : C₂₃H₂₆O₁₂ (includes a fluorescent 4-methylumbelliferyl group).

- Key Differences :

Methyl 2,3,4-Tri-O-isobutyryl-D-Glucopyranuronate

- Molecular Formula : C₂₁H₃₂O₁₀ (isobutyryl instead of acetyl groups).

- Key Differences :

Comparative Data Table

*Estimated based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。